molecular formula C44H62ClN5O9 B15073314 N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

Cat. No.: B15073314
M. Wt: 840.4 g/mol
InChI Key: UKACGQMFZSBZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(azide-PEG3)-N’-(PEG4-acid)-Cy5: is a complex chemical compound that combines a polyethylene glycol (PEG) linker with a cyanine dye (Cy5). This compound is often used in bioconjugation and fluorescence imaging due to its ability to link biomolecules and its strong fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of PEG Linkers:

      PEG3 and PEG4: are synthesized through polymerization of ethylene oxide.

    • The PEG chains are then functionalized with azide and carboxylic acid groups, respectively.
  • Conjugation with Cy5:

    • The functionalized PEG linkers are conjugated to the Cy5 dye through a series of coupling reactions.
    • Typical reaction conditions include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous conditions.

Industrial Production Methods:

  • Industrial production involves large-scale polymerization and functionalization of PEG, followed by purification and conjugation with Cy5 under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The azide group can undergo substitution reactions with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
  • Coupling Reactions:

    • The carboxylic acid group can participate in amide bond formation with amines using coupling agents.

Common Reagents and Conditions:

    Copper(I) bromide: and for CuAAC.

    DCC: and for amide bond formation.

Major Products:

    Triazoles: from CuAAC.

    Amides: from coupling reactions.

Scientific Research Applications

Chemistry:

  • Used in click chemistry for bioconjugation and labeling of biomolecules.

Biology:

  • Employed in fluorescence imaging to track cellular processes and protein interactions.

Medicine:

  • Utilized in diagnostic imaging and targeted drug delivery systems.

Industry:

  • Applied in the development of biosensors and diagnostic assays.

Mechanism of Action

Fluorescence Imaging:

  • The Cy5 dye absorbs light at a specific wavelength and emits fluorescence, allowing visualization of tagged biomolecules.

Bioconjugation:

  • The azide and carboxylic acid groups facilitate the attachment of the compound to various biomolecules, enabling targeted imaging and delivery.

Comparison with Similar Compounds

  • N-(azide-PEG3)-N’-(PEG4-acid)-Cy3
  • N-(azide-PEG3)-N’-(PEG4-acid)-Cy7

Uniqueness:

  • N-(azide-PEG3)-N’-(PEG4-acid)-Cy5 has a unique fluorescence emission wavelength, making it suitable for multiplex imaging where multiple dyes are used simultaneously.

Properties

Molecular Formula

C44H62ClN5O9

Molecular Weight

840.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H

InChI Key

UKACGQMFZSBZHG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.